2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine
Description
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a piperidine-based secondary amine featuring a benzyl-ethyl-amino substituent on the piperidine ring and an ethylamine side chain.
Properties
IUPAC Name |
2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-2-19(14-16-8-4-3-5-9-16)15-17-10-6-7-12-20(17)13-11-18/h3-5,8-9,17H,2,6-7,10-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPHMPTURRGGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Substitution with Benzyl-Ethyl-Amino Group: The piperidine ring is then functionalized with a benzyl-ethyl-amino group. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks a benzyl-ethyl halide.
Final Assembly: The intermediate product is further reacted with ethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially forming piperidine derivatives or benzyl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides and other electrophiles are common reagents for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives and benzyl alcohols.
Substitution: Various substituted piperidine and benzyl derivatives.
Scientific Research Applications
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in research exploring its effects on neurotransmitter systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It may act on receptors such as dopamine or serotonin receptors, influencing neurotransmission.
Enzymatic Pathways: The compound could inhibit or activate certain enzymes, altering biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a. Piperidine vs. Pyrrolidine Derivatives
- Target Compound: Contains a six-membered piperidine ring with a benzyl-ethyl-amino-methyl group.
- 2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine: Replaces piperidine with pyrrolidine (five-membered ring), altering ring strain and conformational flexibility. This may reduce steric hindrance but limit binding affinity to certain receptors .
b. Substituent Modifications
- 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol: Substitutes the ethyl group in the target compound with a cyclopropyl moiety. The cyclopropyl group introduces rigidity and may enhance metabolic stability due to reduced oxidative degradation .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | ~C17H30N3 | ~276.45 | Benzyl-ethyl-amino, ethylamine |
| 2-(1-Benzylpiperidin-4-yl)ethanamine | C14H22N2 | 218.34 | Benzyl, ethylamine |
| 2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine | C16H28N3 | 262.42 | Pyrrolidine core |
| 5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine | C15H24N2O | 248.36 | Ethoxy-aromatic linkage |
Key Observations :
- The ethoxy-aromatic derivative (248.36 g/mol ) balances hydrophobicity with polar functionality, making it more suitable for receptor-binding applications.
Biological Activity
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine, also known as N-((1-(2-Aminoethyl)piperidin-2-yl)methyl)-N-benzylethanamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHN
- CAS Number : 1353947-76-8
The structure features a piperidine ring substituted with a benzyl-ethyl-amino group, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. These interactions can modulate signaling pathways involved in several physiological processes.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of piperidine compounds, including this compound, possess antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound has been investigated for its role as a potential anticancer agent through the inhibition of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Inhibitors of PARP have shown promise in treating various cancers by preventing DNA repair in cancer cells, leading to cell death .
Case Studies
Several studies have focused on the biological implications of compounds similar to this compound:
- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, finding that modifications at specific positions on the piperidine ring could enhance activity against common pathogens .
- Anticancer Research : Research on PARP inhibitors has highlighted the potential of compounds with similar structures to disrupt cancer cell proliferation effectively. The structure of this compound suggests it may share similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
